4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-ethoxy-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-26-16-6-8-17(9-7-16)28(24,25)23-12-10-22(11-13-23)18-14-19(27-5-2)21-15(3)20-18/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZKMZBANTUFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Ethoxy Groups: Ethoxy groups are introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy groups, where nucleophiles can replace the ethoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, such as 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, exhibit significant antimicrobial properties. A study demonstrated that related piperazine compounds were effective against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests potential for development as a new class of antimicrobial agents.
Antiviral Properties
The compound has been evaluated for its activity against viral pathogens. In particular, piperazine-linked aminopyrimidine derivatives have shown promise in inhibiting HIV replication. The incorporation of the 4-ethoxyphenyl sulfonyl group enhances the compound's binding affinity to viral targets, improving its efficacy compared to standard antiretroviral drugs .
G Protein-Coupled Receptor Modulation
The compound's mechanism may involve the modulation of G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. Studies have indicated that related compounds can act on specific GPCRs, influencing downstream signaling cascades that affect cell proliferation and apoptosis . This pathway is particularly relevant in cancer therapeutics.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit key enzymes involved in disease processes. For instance, derivatives have been shown to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management . This inhibition can lead to reduced glucose absorption, making it a candidate for diabetes treatment.
Clinical Trials
In recent clinical trials, piperazine derivatives similar to this compound were tested for their efficacy against HIV and other viral infections. Results indicated a significant reduction in viral load among patients treated with these compounds compared to placebo groups .
Preclinical Studies
Preclinical studies have demonstrated the safety profile and pharmacokinetics of this compound in animal models. These studies highlighted its bioavailability and therapeutic index, which are critical for further development into clinical applications .
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound’s pyrimidine core contrasts with thieno[3,2-d]pyrimidine in patent compounds, which introduces a fused thiophene ring for enhanced planarity and π-π stacking . Bis-pyrimidine derivatives (e.g., ) exhibit dual binding sites but may suffer from reduced solubility due to increased molecular weight and sulfur content.
Sulfonyl vs. Sulfanyl: The 4-ethoxyphenyl sulfonyl group in the target compound may offer stronger hydrogen-bonding capacity than methylsulfonyl (e.g., ) or methylsulfanyl (e.g., ), impacting target affinity.
Synthetic Pathways: The target compound’s piperazine-sulfonyl linkage likely follows a similar route to , involving sulfonyl chloride coupling under basic conditions. In contrast, thienopyrimidine derivatives require multistep heterocyclic ring formation .
Pharmacological and Physicochemical Implications
- Lipophilicity : The ethoxy groups in the target compound may confer higher logP values compared to chlorinated analogs (e.g., ), influencing membrane permeability.
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism better than sulfanyl groups, suggesting improved pharmacokinetics for the target compound versus .
- Target Selectivity : The 4-ethoxyphenyl sulfonyl moiety could mimic tyrosine or ATP-binding motifs, differing from the trifluoromethylphenyl group in , which may favor hydrophobic pockets.
Biological Activity
4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonyl piperazine derivatives and is characterized by a unique combination of functional groups that may confer distinct pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 378.50 g/mol. The structural features include:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Sulfonyl group : Attached to the piperazine, enhancing its biological interactions.
- Pyrimidine ring : Contributing to its pharmacological properties.
Acetylcholinesterase Inhibition
One of the primary biological activities associated with this compound is its role as an acetylcholinesterase inhibitor . This mechanism involves binding to the active site of the enzyme acetylcholinesterase, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This activity suggests potential therapeutic applications in treating neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic dysfunction is prevalent.
Other Potential Activities
Research indicates that this compound may also interact with various molecular targets beyond acetylcholinesterase. Its structural characteristics allow for further modifications that could enhance its pharmacological properties, potentially leading to diverse therapeutic applications.
Comparative Biological Activity
To illustrate the unique biological activity of this compound, a comparison with other related compounds is provided in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonylpiperazin-1-yl)-6-ethoxy-2-methylpyrimidine | Contains a chlorine substituent instead of an ethoxy group | Acetylcholinesterase inhibition |
| Sildenafil | Contains a pyrazolo[4,3-d]pyrimidinone structure | Selective phosphodiesterase type 5 inhibitor |
| 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl | Similar piperazine and sulfonamide structure | Antihypertensive effects |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar piperazine derivatives, highlighting their potential in various therapeutic areas:
- Neuroprotective Effects : In vitro assays demonstrated that certain piperazine derivatives exhibit neuroprotective effects by modulating cholinergic signaling pathways, suggesting a mechanism for cognitive enhancement in models of Alzheimer's disease.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating that modifications in the sulfonamide or piperazine moieties can lead to increased efficacy against bacterial strains .
- Antitumor Activity : Research on related pyrazole derivatives has indicated significant antitumor activity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the common synthetic routes for 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via cyclocondensation of ethoxy-substituted precursors (e.g., using malononitrile derivatives).
- Step 2: Introduction of the piperazine-sulfonyl group via nucleophilic substitution. For example, coupling 4-ethoxyphenylsulfonyl chloride with piperazine under anhydrous conditions in dichloromethane at 0–5°C .
- Step 3: Methylation at the pyrimidine C2 position using iodomethane in the presence of a base like K₂CO₃ .
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonyl group attachment .
- Catalysts : Use of triethylamine as a base improves reaction kinetics in substitution steps .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Malononitrile, EtOH, reflux | 60–70 | [6] |
| 2 | 4-Ethoxyphenylsulfonyl chloride, DCM, 0°C | 75–85 | [2] |
| 3 | CH₃I, K₂CO₃, DMF, 60°C | 80–90 | [6] |
Q. How can researchers confirm the molecular structure of this compound?
Structural elucidation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), sulfonyl protons (δ ~7.5–8.0 ppm), and piperazine ring protons (δ ~2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 474.2) .
- X-ray Diffraction (XRD) : Single-crystal XRD provides absolute stereochemical confirmation, as demonstrated for analogous piperazine-pyrimidine derivatives .
Q. What are the key functional groups influencing its reactivity?
- Ethoxy Groups : Electron-donating, enhance solubility in polar solvents and influence nucleophilic substitution rates .
- Sulfonyl-Piperazine Moiety : Acts as a hydrogen-bond acceptor, affecting binding to biological targets (e.g., enzymes) .
- Methylpyrimidine Core : Stabilizes the aromatic system, directing electrophilic attacks to specific positions (e.g., C5) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Solvent Screening : Test DCM vs. THF; DCM reduces steric hindrance for sulfonyl chloride-piperazine coupling .
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Temperature Gradients : Gradual warming (0°C → room temperature) post-reaction minimizes byproducts .
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to assess intermediate purity before proceeding .
Q. How to resolve conflicting NMR data between synthetic batches?
- Hypothesis 1 : Residual solvents (e.g., DMF) may cause peak shifts. Dry samples under vacuum (60°C, 24 hrs) and re-acquire NMR .
- Hypothesis 2 : Stereochemical impurities (e.g., cis/trans isomers in piperazine). Use 2D NOESY to confirm spatial arrangements .
- Method : Compare with published spectra of structurally analogous compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine ).
Q. How to design assays to evaluate kinase inhibition potential?
- In Vitro Kinase Assay :
- Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., EGFR, VEGFR) .
- Protocol :
Incubate compound (0.1–10 µM) with recombinant kinase and ATP substrate.
Measure phosphorylation via ELISA or fluorescence polarization.
Include controls (staurosporine as inhibitor; DMSO as vehicle) .
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Cross-validate with molecular docking studies targeting the ATP-binding site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
